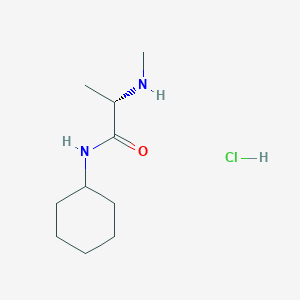

(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride

Descripción

Propiedades

Fórmula molecular |

C10H21ClN2O |

|---|---|

Peso molecular |

220.74 g/mol |

Nombre IUPAC |

(2S)-N-cyclohexyl-2-(methylamino)propanamide;hydrochloride |

InChI |

InChI=1S/C10H20N2O.ClH/c1-8(11-2)10(13)12-9-6-4-3-5-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H/t8-;/m0./s1 |

Clave InChI |

ZMOKQZMGDWDLPG-QRPNPIFTSA-N |

SMILES isomérico |

C[C@@H](C(=O)NC1CCCCC1)NC.Cl |

SMILES canónico |

CC(C(=O)NC1CCCCC1)NC.Cl |

Origen del producto |

United States |

Métodos De Preparación

Chemical Identity and Properties

| Property | Description |

|---|---|

| IUPAC Name | (2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride |

| Molecular Formula | C11H22N2O · HCl |

| Molecular Weight | Approx. 234.8 g/mol (including HCl) |

| Key Structural Features | Chiral center at 2-position; secondary amide; cyclohexyl and methylamino substituents |

| SMILES | CC(C(=O)N(C)C1CCCCC1)NC · HCl |

The compound is typically isolated and handled as its hydrochloride salt to improve stability and solubility.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

- Formation of the amide bond between a chiral amino acid derivative and cyclohexylamine or its methylated analog.

- Conversion of the free base amide into its hydrochloride salt for isolation and purification.

Detailed Synthetic Routes

Amide Bond Formation via Acyl Chloride Intermediate

One robust method involves converting the chiral amino acid to its corresponding acyl chloride, followed by reaction with N-methylcyclohexylamine to form the amide:

- Step 1: Preparation of the acyl chloride from (2S)-2-(methylamino)propanoic acid using oxalyl chloride in the presence of catalytic N,N-dimethylformamide at room temperature for 1 hour.

- Step 2: Reaction of the acyl chloride with N-methylcyclohexylamine in dichloromethane under basic conditions (e.g., triethylamine) at 0–25 °C for 16 hours.

- Step 3: Workup includes aqueous washes, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Step 4: Conversion of the free amide base to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane).

This method yields the target compound with high stereochemical integrity and purity.

Direct Coupling Using Carbodiimide or Other Coupling Agents

Alternative preparation involves direct coupling of the chiral amino acid and N-methylcyclohexylamine using coupling reagents such as:

- Dicyclohexylcarbodiimide (DCC)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Hydroxybenzotriazole (HOBt) or related additives to suppress racemization

Typical conditions:

- Reaction in anhydrous solvents like dichloromethane or acetonitrile.

- Temperature control between 0–25 °C.

- Reaction times ranging from 4 to 24 hours.

- Subsequent purification by column chromatography or recrystallization.

This method is advantageous for avoiding harsh reagents like oxalyl chloride but may require careful optimization to prevent epimerization.

Salt Formation and Purification

The hydrochloride salt formation is crucial for the compound's stability and handling:

- The free base amide is dissolved in a suitable solvent (e.g., ethyl acetate or diethyl ether).

- Anhydrous hydrogen chloride gas or a solution of HCl in dioxane is bubbled or added dropwise.

- The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum.

Purity and identity are confirmed by melting point, NMR spectroscopy, and elemental analysis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acyl chloride formation | Oxalyl chloride, DMF catalyst, DCM, 25 °C, 1 h | >90 | Mild conditions; avoids racemization |

| Amide coupling | N-methylcyclohexylamine, Et3N, DCM, 0–25 °C, 16 h | 85–95 | High stereochemical retention |

| Salt formation | HCl in dioxane or ethereal HCl, 0–25 °C | 90–98 | Produces stable hydrochloride salt |

Optimization involves controlling temperature to minimize racemization and side reactions, as well as using anhydrous conditions to improve yields.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and stereochemistry.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Melting Point: Sharp melting point consistent with hydrochloride salt.

- Elemental Analysis: Matches theoretical values for C, H, N, and Cl.

These analyses ensure the compound's identity and quality for further application.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of (2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of (2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride and its analogs:

Key Observations :

- Substituent Effects: The chloro substituent in 2-Chloro-N-(2-methylcyclohexyl)propanamide increases molecular weight slightly but may reduce solubility compared to amino groups . Branched chains (e.g., 4-methylpentanamide in ) may alter steric interactions, affecting binding affinity in biological systems.

- Stereochemistry : The (2S) configuration in the target compound and its analogs (e.g., ) is critical for chiral recognition in receptor-ligand interactions.

Actividad Biológica

(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C11H20ClN2 |

| Molecular Weight | 220.74 g/mol |

| Purity | ≥95% |

The compound is thought to exert its biological effects through interactions with various molecular targets, particularly in the central nervous system. It may act as an inhibitor of specific enzymes or receptors involved in neurotransmission and inflammation.

Research Findings

- Antinociceptive Effects : Studies have demonstrated that this compound exhibits significant antinociceptive properties in animal models. Its ability to modulate pain pathways suggests potential applications in pain management therapies.

- Neuroprotective Properties : Research indicates that this compound may provide neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. The mechanism may involve the modulation of glutamate receptors and reduction of oxidative stress.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders.

Case Studies

- Study on Pain Management : A study published in a peer-reviewed journal investigated the effects of this compound on neuropathic pain in rats. The results showed a significant reduction in pain sensitivity compared to control groups, supporting its potential as an analgesic agent .

- Neuroprotection in Ischemia : Another study examined the neuroprotective effects of this compound in a model of cerebral ischemia. The compound was found to reduce infarct size and improve neurological scores, suggesting its efficacy in protecting neural tissue during ischemic events .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| (2S)-N-cyclohexylpropanamide | Moderate analgesic | NMDA receptor modulation |

| N-methyl-2-(methylamino)propanamide | Anti-inflammatory | COX inhibition |

| Cyclohexylmethanamine | Neuroprotective | Antioxidant properties |

Q & A

Q. What are the standard synthetic routes for (2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride?

The compound is typically synthesized via Pd/C-catalyzed hydrogenation of precursor intermediates under controlled pressure (e.g., 40 psi) in ethanol, followed by purification using silica gel column chromatography. Acidic conditions (e.g., HCl in dioxane) are employed to form the hydrochloride salt, ensuring high yield and purity .

Q. How is the structural integrity of this compound confirmed in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard methods. NMR chemical shifts (e.g., δ 9.00 for amine protons in DMSO-d6) and MS fragmentation patterns validate the stereochemistry and molecular weight. Complementary techniques like IR spectroscopy may further confirm functional groups .

Q. What methodologies are used to assess purity and detect impurities?

High-Performance Liquid Chromatography (HPLC) with UV detection and reference standards (e.g., EP/Pharmaceutical-grade impurities) are critical. Impurity profiling involves spiking experiments and comparison with synthesized impurity markers to identify byproducts, ensuring compliance with regulatory thresholds .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

Discrepancies in NMR or MS data are addressed by combining multiple analytical techniques. For example, 2D-NMR (e.g., COSY, HSQC) clarifies ambiguous proton couplings, while High-Resolution MS (HRMS) resolves molecular formula conflicts. X-ray crystallography may definitively confirm stereochemistry in crystalline derivatives .

Q. What strategies optimize reaction yield during synthesis?

Yield optimization involves screening catalysts (e.g., Pd/C vs. PtO₂), solvent systems (polar vs. non-polar), and reaction temperatures. Kinetic studies using in situ FTIR or HPLC monitoring identify rate-limiting steps. For example, extending hydrogenation duration or adjusting HCl stoichiometry improves salt formation efficiency .

Q. How is pharmacological activity evaluated for this compound?

Receptor binding assays (e.g., radioligand displacement) and enzyme inhibition studies (e.g., IC₅₀ determination) are conducted. Structural analogs with similar scaffolds are tested for SAR (Structure-Activity Relationship) trends. In vitro models (e.g., cell-based assays) assess cytotoxicity and mechanism of action .

Q. What are the stability challenges under varying storage conditions?

Accelerated stability studies (40°C/75% RH) and forced degradation (acid/base hydrolysis, oxidation) identify degradation pathways. Hydrochloride salts generally enhance stability, but incompatibility with strong oxidizers (e.g., peroxides) requires inert storage environments. Lyophilization improves long-term stability for hygroscopic batches .

Q. How are solubility limitations addressed in formulation studies?

Co-solvency (e.g., PEG-400/water mixtures), pH adjustment (e.g., buffered saline), or nanoemulsion techniques enhance aqueous solubility. Salt selection (e.g., hydrochloride vs. mesylate) and polymorph screening (Form I vs. II) further optimize dissolution profiles .

Q. What crystallization methods produce phase-pure material?

Anti-solvent crystallization (e.g., isopropyl acetate/hexane) under controlled cooling rates (1–5°C/min) yields uniform crystals. In situ crystallization during HCl salt formation minimizes amorphous content. Polymorph characterization via PXRD ensures batch consistency .

Q. How are trace impurities quantified in batch-to-batch comparisons?

LC-MS/MS with isotope-labeled internal standards achieves ppb-level sensitivity. Orthogonal validation using GC-FID or ion chromatography detects volatile or ionic impurities. Method validation follows ICH Q2(R1) guidelines for accuracy, precision, and LOQ/LOD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.